6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide
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Overview
Description
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide, also known as XMD8-92, is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer progression. XMD8-92 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Mechanism of Action
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein tankyrase. This protein is involved in the regulation of β-catenin, a key component of the Wnt pathway. By inhibiting tankyrase, this compound prevents the degradation of β-catenin and leads to the inhibition of Wnt signaling.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It also inhibits the migration and invasion of cancer cells. In addition, this compound has anti-inflammatory effects and may have potential therapeutic applications in diseases such as ulcerative colitis and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. It has also been shown to have high selectivity for tankyrase, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide. One potential application is in the treatment of cancer, particularly in combination with other therapies. This compound may also have potential therapeutic applications in other diseases, such as inflammatory bowel disease and osteoporosis. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide involves several steps, including the reaction of 6-methyl-4-hydroxycoumarin with 3-methylbutyric acid to form 6-methyl-N-(3-methylbutyl)-4-hydroxycoumarin. This intermediate is then reacted with oxalyl chloride and N,N-dimethylformamide to form 6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxylic acid chloride. Finally, this compound is reacted with ammonia to form this compound.
Scientific Research Applications
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide has been extensively studied in preclinical models of cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including colon, breast, and liver cancer cells. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as ulcerative colitis and rheumatoid arthritis.
Properties
IUPAC Name |
6-methyl-N-(3-methylbutyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)6-7-17-16(19)15-9-13(18)12-8-11(3)4-5-14(12)20-15/h4-5,8-10H,6-7H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSWPBQNLSENNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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